dicyclohexylphosphinic acid dicyclohexylphosphinic acid
Brand Name: Vulcanchem
CAS No.: 832-39-3
VCID: VC10813963
InChI: InChI=1S/C12H23O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,13,14)
SMILES: C1CCC(CC1)P(=O)(C2CCCCC2)O
Molecular Formula: C12H23O2P
Molecular Weight: 230.28 g/mol

dicyclohexylphosphinic acid

CAS No.: 832-39-3

Cat. No.: VC10813963

Molecular Formula: C12H23O2P

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

dicyclohexylphosphinic acid - 832-39-3

Specification

CAS No. 832-39-3
Molecular Formula C12H23O2P
Molecular Weight 230.28 g/mol
IUPAC Name dicyclohexylphosphinic acid
Standard InChI InChI=1S/C12H23O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,13,14)
Standard InChI Key NPEWVJINTXPNRF-UHFFFAOYSA-N
SMILES C1CCC(CC1)P(=O)(C2CCCCC2)O
Canonical SMILES C1CCC(CC1)P(=O)(C2CCCCC2)O

Introduction

PropertyValue
CAS No.832-39-3
Molecular FormulaC₁₂H₂₃O₂P
Molecular Weight230.28 g/mol
IUPAC NameDicyclohexylphosphinic acid

Synthesis Methods

Radical Addition Reaction

The primary synthesis route involves the reaction of sodium hypophosphite (NaH₂PO₂) with cyclohexene in the presence of acetic acid as a solvent and di-tert-butyl peroxide as a radical initiator. A small quantity of decene is often added to accelerate the reaction and enhance yield. The process proceeds as follows:

  • Reaction Setup: Sodium hypophosphite, cyclohexene, acetic acid, and initiator are combined under inert conditions.

  • Heating: The mixture is heated to 130–140°C, initiating a radical chain mechanism that adds cyclohexene across the P–H bond of hypophosphite.

  • Purification: Post-reaction, the product is extracted using organic solvents and purified via vacuum distillation to isolate dicyclohexylphosphinic acid.

This method achieves moderate yields, with side products minimized through controlled reaction conditions.

Synthesis of Aluminum Derivatives

Dicyclohexylphosphinic acid reacts with aluminum sulfate to form ADCP, a flame-retardant additive for polymers. The synthesis involves:

  • Mixing: Aqueous solutions of dicyclohexylphosphinic acid and aluminum sulfate are combined at 40°C.

  • Precipitation: The resulting suspension is filtered, washed, and dried to yield ADCP as a white powder with an 86% yield .

Physicochemical Properties

Thermal Stability

Dicyclohexylphosphinic acid exhibits moderate thermal stability, decomposing at elevated temperatures. Its aluminum derivative, ADCP, demonstrates enhanced stability, with thermogravimetric analysis (TGA) revealing a primary decomposition stage between 300–400°C . This property is critical for flame-retardant applications, where delayed pyrolysis is essential to inhibit combustion.

Solubility and Reactivity

The compound is sparingly soluble in water but forms stable complexes with metal ions such as aluminum(III) and iron(III). This chelating ability underpins its use in wastewater treatment for heavy metal removal.

Industrial and Material Science Applications

Flame Retardancy in Polymers

ADCP, derived from dicyclohexylphosphinic acid, significantly improves the flame resistance of polyamide-6 (PA-6). Key findings include:

  • Limiting Oxygen Index (LOI): PA-6 with 15 wt% ADCP achieves an LOI of 32%, compared to 21% for pure PA-6, indicating superior flame retardancy .

  • Vertical Burning Test: ADCP-containing PA-6 achieves a V-0 rating (UL-94 standard), ceasing combustion within 10 seconds without dripping .

Table 2: Thermal Decomposition Kinetics of ADCP in PA-6

MethodActivation Energy (kJ/mol)
Kissinger148.3
Flynn-Wall-Ozawa153.7

Kinetic studies using the Kissinger and Flynn-Wall-Ozawa methods confirm that ADCP increases the activation energy required for thermal decomposition, thereby delaying polymer degradation .

Water Treatment

The compound’s phosphinic acid group binds to heavy metals like lead and cadmium, forming insoluble complexes. This property is exploited in wastewater treatment systems to reduce metal ion concentrations below regulatory limits.

Research Advancements and Future Directions

Mechanistic Insights into Flame Retardancy

Recent studies propose that ADCP promotes char formation during PA-6 pyrolysis, creating a protective barrier that limits oxygen and heat transfer . This mechanism aligns with the observed reduction in peak heat release rates during cone calorimetry tests.

Coordination Chemistry

Dicyclohexylphosphinic acid serves as a bridging ligand in polynuclear metal complexes. For example, phosphinate-bridged iron(III) clusters exhibit antiferromagnetic interactions, with potential applications in molecular magnetism .

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